4-fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine
Description
General Significance of Fused Nitrogen Heterocycles in Synthetic Organic Chemistry
Fused nitrogen heterocycles are cyclic compounds containing at least one nitrogen atom in a ring that is fused to another ring. These structures are of immense interest in synthetic organic chemistry due to their prevalence in natural products, and other biologically active compounds. rawdatalibrary.netresearchgate.net Their versatile structures serve as valuable scaffolds for the development of new molecules with tailored properties. rawdatalibrary.netresearchgate.net The synthesis of these complex ring systems is a dynamic area of research, with chemists constantly developing new and efficient methods to construct these intricate architectures. scholaris.ca
The Pyrrolo[2,3-c]pyridine (6-Azaindole) Core: A Scaffold for Chemical Exploration
The pyrrolo[2,3-c]pyridine ring system, also known as 6-azaindole (B1212597), is an important heterocyclic scaffold. nih.gov It is an isomer of indole, with a nitrogen atom replacing a carbon atom in the six-membered ring. This substitution significantly influences the electronic properties and reactivity of the molecule. The 6-azaindole core is a key component in a variety of compounds explored in chemical research. nih.gov
Influence of Nitro Groups on the Reactivity and Synthetic Utility of Heterocyclic Aromatic Compounds
The nitro group (NO₂) is a powerful electron-withdrawing group that significantly influences the reactivity of aromatic and heterocyclic compounds. nih.govnih.gov Its presence deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution. nih.govmdpi.com This effect is due to both inductive and resonance effects, which reduce the electron density of the ring system. nih.gov The nitro group can also serve as a versatile synthetic handle, as it can be reduced to an amino group, providing a pathway to a wide range of other functional groups. nih.gov This dual role as both a reactivity modulator and a synthetic precursor makes the nitro group a valuable tool in the synthesis of complex heterocyclic molecules. nih.govresearchgate.net
Contextualization of 4-fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine within Advanced Heterocyclic Chemistry Research
The compound this compound combines the structural features of the 6-azaindole core with the distinct electronic influences of both a fluorine atom and a nitro group. The fluorine at the 4-position and the nitro group at the 3-position create a unique electronic environment within the pyrrolo[2,3-c]pyridine scaffold. This specific substitution pattern makes it a subject of interest in advanced heterocyclic chemistry, where the interplay of different functional groups on a core scaffold is explored to understand and manipulate molecular properties and reactivity. The study of such molecules contributes to the fundamental understanding of structure-property relationships in heterocyclic systems.
Chemical and Physical Properties of this compound
The specific properties of this compound are determined by its molecular structure. While extensive experimental data for this specific compound is not widely published, its properties can be inferred from its chemical structure and available data from chemical suppliers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1190323-04-6 | cymitquimica.combldpharm.com |
| Molecular Formula | C₇H₄FN₃O₂ | cymitquimica.com |
| Molecular Weight | 181.12 g/mol | cymitquimica.com |
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-4-1-9-2-5-7(4)6(3-10-5)11(12)13/h1-3,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXWELDYAMUQQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NC=C2N1)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Fluoro 3 Nitro 1h Pyrrolo 2,3 C Pyridine
Strategies for the Construction of the Pyrrolo[2,3-c]pyridine Core
The assembly of the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) skeleton is a critical first step. Several classical indole syntheses have been successfully adapted for the preparation of azaindoles. These methods can be broadly categorized into those that construct the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) derivative and those that form the bicyclic system through cyclocondensation reactions.
Pyrrole Ring Annulation onto Preformed Pyridine Derivatives
This approach leverages the rich chemistry of pyridine derivatives to append a pyrrole ring, leading to the desired azaindole framework.
The Bartoli indole synthesis, which involves the reaction of a nitro-aromatic compound with a vinyl Grignard reagent, is a powerful tool for constructing substituted indoles and has been extended to the synthesis of azaindoles. Specifically, this method is effective for the preparation of 4- and 6-azaindoles. The reaction of an appropriately substituted 3-nitropyridine with a vinyl Grignard reagent can lead to the formation of the 1H-pyrrolo[2,3-c]pyridine core. The presence of a halogen at the 2-position of the pyridine ring can improve the yield of the reaction. For instance, reacting 2-chloro-3-nitropyridine with vinylmagnesium bromide can afford the 6-azaindole (B1212597) scaffold. researchgate.net
The reaction is believed to proceed through the addition of the Grignard reagent to the nitro group, followed by a nii.ac.jpnii.ac.jp-sigmatropic rearrangement and subsequent cyclization. The steric hindrance of a substituent ortho to the nitro group is often crucial for the success of the reaction. wikipedia.org
Table 1: Examples of Bartoli Synthesis for Azaindoles
| Starting Material | Grignard Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Methoxy-3-nitropyridine | Vinylmagnesium bromide | 7-Methoxy-6-azaindole | 20 | researchgate.net |
Note: Yields can vary significantly based on reaction conditions and the specific substitution pattern of the starting materials.
The Fischer indole synthesis is a classic and versatile method that has been adapted for the synthesis of azaindoles. This reaction involves the acid-catalyzed cyclization of a pyridylhydrazone, which is typically formed in situ from a pyridylhydrazine and an aldehyde or ketone. acs.org While traditionally considered challenging for electron-deficient pyridine rings, the Fischer synthesis can be efficient for the formation of 4- and 6-azaindoles, particularly when the starting pyridylhydrazine contains an electron-donating group. acs.org
Microwave irradiation has been shown to improve the efficiency of the Fischer indole cyclization for the synthesis of a wider range of 4- and 6-azaindoles, including those with halogen substituents. researchgate.net
Table 2: Examples of Fischer Synthesis for Azaindoles
| Pyridylhydrazine | Carbonyl Compound | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 6-Methoxypyrid-3-ylhydrazine | Various ketones/aldehydes | Substituted 6-azaindoles | Good to excellent | acs.org |
The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base. wikipedia.org This method can be applied to the synthesis of azaindoles, starting from an appropriately substituted N-acyl-aminomethylpyridine. However, the harsh reaction conditions can limit its applicability to robust substrates. Modifications of the Madelung synthesis, such as the use of organolithium bases at lower temperatures, can broaden its scope. wikipedia.org
The Reissert synthesis provides another route to the azaindole core. In a modified Reissert-Henze reaction, 7-azaindole-N-oxide can be selectively O-methylated and subsequently reacted with various nucleophiles in a base-catalyzed one-pot reaction to yield 6-substituted 7-azaindoles. scispace.comresearchgate.net Another Reissert-type approach involves the reaction of a 2-nitropicoline with diethyl oxalate, followed by reduction and cyclization to form the azaindole ring system. researchgate.net
Cyclocondensation Reactions for the Formation of the Bicyclic System
An alternative strategy involves the construction of the bicyclic pyrrolo[2,3-c]pyridine system through cyclocondensation reactions, where both rings are formed in a concerted or stepwise manner from acyclic precursors. A recently developed method describes the synthesis of 6-azaindoles starting from 4-aroylpyrroles. This protocol involves a Vilsmeier-Haack reaction to generate pyrrolo-2,3-dicarbonyles, which then undergo condensation with glycine methyl ester to furnish the pyrrolo[2,3-c]pyridine skeleton. rsc.org This approach offers a different disconnection for the target scaffold and can be valuable for accessing specific substitution patterns.
Another approach involves the electrophilic [4+1]-cyclization of 3-amino-4-methylpyridines with reagents like trifluoroacetic anhydride (TFAA) to afford trifluoromethyl-substituted 6-azaindoles. chemrxiv.org
Regioselective Introduction of the 4-Fluoro Moiety into the Pyrrolo[2,3-c]pyridine Scaffold
The introduction of a fluorine atom at the 4-position of the 1H-pyrrolo[2,3-c]pyridine core is a key challenge. Direct electrophilic fluorination of the parent heterocycle is often difficult to control regioselectively. A more directed approach is typically required.
One potential strategy is to utilize a precursor that already contains the fluorine atom on the pyridine ring before the pyrrole ring is formed. For example, starting with a fluorinated 3-nitropyridine derivative in a Bartoli-type synthesis.
Alternatively, if the 1H-pyrrolo[2,3-c]pyridine core is already assembled, a functional group at the 4-position can be converted to a fluorine atom. A common method for introducing fluorine into a heteroaromatic ring is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt derived from a corresponding amino group. nii.ac.jp Although detailed for the synthesis of 4-fluoropyridine, this methodology could potentially be applied to 4-amino-1H-pyrrolo[2,3-c]pyridine.
Another approach is lithium-halogen exchange followed by quenching with an electrophilic fluorine source. For instance, treatment of a 4-bromo or 4-iodo-1H-pyrrolo[2,3-c]pyridine with an organolithium reagent at low temperature would generate a 4-lithiated intermediate, which could then be reacted with a reagent like N-fluorobenzenesulfonimide (NFSI) to install the fluorine atom. A similar strategy has been successfully employed for the synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine. nih.gov
Regioselective Introduction of the 3-Nitro Moiety into the Pyrrolo[2,3-c]pyridine Scaffold
The final step in the synthesis of the target compound is the introduction of a nitro group at the 3-position of the 4-fluoro-1H-pyrrolo[2,3-c]pyridine ring. Electrophilic aromatic substitution on the pyrrole ring of azaindoles generally occurs at the 3-position, as this is the most electron-rich position and leads to a more stable intermediate. rsc.org
Therefore, direct nitration of 4-fluoro-1H-pyrrolo[2,3-c]pyridine is expected to yield the desired 3-nitro derivative. Standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, can be employed. However, careful control of the reaction conditions is necessary to avoid over-nitration or degradation of the starting material, especially given the presence of the activating pyrrole ring. The nitration of 4-acetyl-pyridine has been achieved using nitric acid and trifluoroacetic anhydride. reddit.com The nitration of 1H-pyrrolo[2,3-b]pyridines has been shown to occur predominantly at the 3-position. rsc.org
A plausible synthetic sequence for 4-fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine would involve the initial construction of the 4-fluoro-1H-pyrrolo[2,3-c]pyridine scaffold, followed by regioselective nitration at the 3-position.
Regioselective Introduction of the 3-Nitro Moiety
The introduction of the nitro group at the 3-position of the pyrrolo[2,3-c]pyridine core is a critical step in the synthesis. This can be achieved either by direct nitration of a pre-formed pyrrolopyridine or by using a nitrated precursor in the ring construction.
Electrophilic nitration is a standard method for introducing a nitro group onto an aromatic ring. For pyrrole and its fused derivatives, the 3-position is generally the most susceptible to electrophilic attack due to the electronic nature of the pyrrole ring. Therefore, the direct nitration of a 4-fluoro-1H-pyrrolo[2,3-c]pyridine precursor is a highly plausible route to the target compound.
Typical nitrating conditions involve the use of a mixture of nitric acid and sulfuric acid. The reaction temperature often needs to be carefully controlled to avoid over-nitration or degradation of the starting material. The fluorine atom at the 4-position is an ortho, para-directing deactivator, which would favor substitution at the 3- and 5-positions. However, the inherent reactivity of the pyrrole ring at the 3-position is expected to dominate, leading to the desired regioselectivity. Alternative, milder nitrating agents, such as nitric acid in trifluoroacetic anhydride, have also been employed for the nitration of pyridines and may be applicable in this case.
Table 3: Common Nitrating Agents for Heterocycles
| Nitrating Agent | Typical Conditions |
| HNO₃ / H₂SO₄ | 0 °C to room temperature |
| HNO₃ / Trifluoroacetic anhydride | Low temperature |
| Acetyl nitrate | In situ generation from HNO₃ and acetic anhydride |
As discussed in the context of the Bartoli synthesis (Section 2.2.2), utilizing a pyridine precursor that is already nitrated at the 3-position is a powerful convergent strategy. This approach circumvents the need for a potentially problematic late-stage nitration of the sensitive pyrrolopyridine core. The synthesis of appropriately substituted 3-nitropyridines is well-established, providing a reliable entry point to this synthetic route. For instance, the nitration of 2-chloro-4-fluoropyridine would be a key step in preparing the necessary precursor for a subsequent Bartoli reaction.
Sequential and Convergent Synthetic Routes towards this compound
Based on the methodologies discussed, two primary synthetic pathways can be envisaged for the preparation of this compound: a sequential route and a convergent route.
Sequential Route: This approach would involve the initial synthesis of a 4-halo-1H-pyrrolo[2,3-c]pyridine. This could be achieved through various established methods for constructing the azaindole core. The next step would be the regioselective nitration of this intermediate at the 3-position. Finally, the halogen at the 4-position would be displaced by fluorine via a nucleophilic aromatic substitution reaction. While this route is linear and may involve more steps, it allows for the systematic introduction of the functional groups.
Convergent Route: A more efficient convergent strategy would leverage the Bartoli indole synthesis. This route would commence with the synthesis of a 2-halo-4-fluoro-3-nitropyridine precursor. The key step would then be the reaction of this precursor with a vinyl Grignard reagent to directly form the this compound scaffold in a single, ring-forming step. This approach is generally more efficient as it builds the complex heterocyclic core with the desired substituents already in place.
The choice between these routes would depend on the availability of starting materials, the desired scale of the synthesis, and the robustness of each synthetic step.
Multistep Synthesis with Intermediate Functionalization
The construction of this compound via a multistep approach allows for the controlled introduction of substituents onto the bicyclic core. A plausible and commonly employed strategy involves the initial synthesis of the pyrrolo[2,3-c]pyridine ring system, followed by sequential functionalization.
A hypothetical synthetic pathway could commence with a substituted pyridine precursor. For instance, the synthesis of a related isomer, 6-bromo-1H-pyrrolo[3,2-c]pyridine, has been reported to start from 2-bromo-5-methylpyridine. This initial reactant undergoes oxidation to the corresponding N-oxide, followed by nitration at the 4-position of the pyridine ring. The subsequent reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) leads to a key intermediate which is then cyclized in the presence of iron powder in acetic acid to form the pyrrole ring nih.gov.
Adapting this methodology for the synthesis of the target molecule, one could envision a similar sequence starting from a suitable 4-substituted pyridine. An alternative approach involves the direct functionalization of the parent 1H-pyrrolo[2,3-c]pyridine. The nitration of related 1H-pyrrolo[2,3-b]pyridines has been shown to occur predominantly at the 3-position rsc.org. This suggests that direct nitration of 1H-pyrrolo[2,3-c]pyridine could yield 3-nitro-1H-pyrrolo[2,3-c]pyridine.
The introduction of the fluorine atom at the 4-position presents a significant challenge. Direct fluorination of such a heterocyclic system is often difficult to control and may result in a mixture of products. A more viable strategy would involve the use of a precursor with a suitable leaving group at the 4-position, such as a chloro or bromo substituent. The commercial availability of compounds like 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine and 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine suggests that the synthesis of 4-chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine is feasible georganics.skbldpharm.com. This chloro-substituted intermediate could then undergo a nucleophilic aromatic substitution (SNAr) reaction, such as the Halex process, using a fluoride source like potassium fluoride in an aprotic polar solvent to introduce the fluorine atom.
A summary of a potential multistep synthetic approach is presented in the table below.
| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |
| 1 | Synthesis of 1H-pyrrolo[2,3-c]pyridine | Various methods starting from pyridine derivatives | 1H-pyrrolo[2,3-c]pyridine |
| 2 | Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄) | 3-nitro-1H-pyrrolo[2,3-c]pyridine |
| 3 | Halogenation | Halogenating agent (e.g., NCS, NBS) | 4-halo-3-nitro-1H-pyrrolo[2,3-c]pyridine |
| 4 | Nucleophilic Aromatic Substitution | Fluoride source (e.g., KF, CsF) in a polar aprotic solvent | This compound |
One-Pot Reactions for Cascade Functionalization
One-pot reactions, where multiple transformations are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource utilization, and waste reduction. While a specific one-pot synthesis for this compound is not explicitly detailed in the available literature, the principles of cascade reactions on similar heterocyclic systems can be considered.
A hypothetical one-pot approach could involve the careful selection of starting materials and reagents that allow for a sequential series of reactions to occur in a controlled manner. For instance, a highly functionalized pyridine derivative could be designed to undergo an intramolecular cyclization to form the pyrrole ring, followed by in-situ functionalization.
The development of such a process would require meticulous optimization of reaction conditions to ensure the compatibility of all reagents and intermediates. The table below outlines a conceptual framework for a one-pot synthesis.
| Reaction Stage | Transformation | Potential Reagents |
| Stage 1 | Formation of Pyrrole Ring | A suitably substituted pyridine precursor with functionalities that can undergo intramolecular cyclization. |
| Stage 2 | Nitration | A nitrating agent compatible with the reaction medium and intermediates. |
| Stage 3 | Fluorination | A nucleophilic fluorinating agent that can displace a pre-installed leaving group. |
It is important to note that the development of a successful one-pot synthesis for a complex molecule like this compound would be a significant synthetic achievement, requiring extensive research and development.
Chemical Transformations and Derivatization of 4 Fluoro 3 Nitro 1h Pyrrolo 2,3 C Pyridine
Reactivity and Transformations of the Nitro Group
The nitro group at the 3-position significantly influences the electronic properties of the pyrrolopyridine ring system and is a key handle for introducing diverse functionalities. Its transformations primarily involve reduction to an amino group or its displacement through nucleophilic substitution.
Reduction of the Nitro Group to Amino Derivatives (e.g., 4-fluoro-3-amino-1H-pyrrolo[2,3-c]pyridine)
The reduction of the nitro group to a primary amine is a fundamental transformation, yielding 4-fluoro-3-amino-1H-pyrrolo[2,3-c]pyridine, a valuable intermediate for further derivatization, such as the construction of fused heterocyclic systems or amide bond formation. This reduction can be achieved under various conditions, with catalytic hydrogenation being one of the most common and efficient methods.
Detailed research findings indicate that nitroarenes and nitroheterocycles are readily reduced using transition metal catalysts. Standard conditions often involve palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel as catalysts under a hydrogen atmosphere. Alternatively, chemical reduction methods using metals in acidic media, such as iron in acetic acid, tin(II) chloride in hydrochloric acid, or zinc dust, are also effective. For instance, the reduction of a related nitropyridine derivative to form a pyrrolopyridine ring has been successfully carried out using iron powder in acetic acid at elevated temperatures nih.gov. The choice of reducing agent can be critical to ensure chemoselectivity, preserving other functional groups like the fluoro substituent.
| Reducing Agent/System | Typical Conditions | Product | Notes |
|---|---|---|---|
| H₂, Pd/C | Methanol or Ethanol, Room Temperature, 1-4 atm H₂ | 4-fluoro-3-amino-1H-pyrrolo[2,3-c]pyridine | High efficiency and clean conversion. |
| Iron / Acetic Acid | 100 °C, 5 hours | 4-fluoro-3-amino-1H-pyrrolo[2,3-c]pyridine | Classical and cost-effective method nih.gov. |
| Tin(II) Chloride (SnCl₂) | Ethanol or Ethyl Acetate, Reflux | 4-fluoro-3-amino-1H-pyrrolo[2,3-c]pyridine | Effective for substrates sensitive to catalytic hydrogenation. |
Nucleophilic Displacement Reactions Involving the Nitro Moiety
While less common than the displacement of a halide, the nitro group can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions, especially when positioned on a highly electron-deficient ring. The pyridine (B92270) nitrogen atom and the adjacent fluoro group in 4-fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine activate the C3 position for nucleophilic attack.
Research on nitropyridine chemistry has shown that the nitro group can be displaced by strong nucleophiles. For example, the nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride anion using cesium fluoride in DMSO at 120 °C researchgate.net. Intramolecular SₙAr reactions, where an N-pendant alkoxide displaces a nitro group on a phenyl ring, have also been reported to proceed in high yields under mild conditions nih.gov. In some cases, unexpected rearrangements, such as nitro-group migration, have been observed during the reaction of halo-nitropyridines with amines in polar aprotic solvents clockss.orgresearchgate.netsemanticscholar.org. Another related transformation is cine-substitution, where a nucleophile attacks an adjacent carbon, leading to the formal substitution of the nitro group after elimination nih.gov. These precedents suggest that under specific conditions with potent nucleophiles, the nitro group of this compound could be substituted.
Reactivity and Transformations of the Fluoro Substituent at the 4-Position
The fluorine atom at the C4 position is highly activated towards nucleophilic displacement and palladium-catalyzed cross-coupling reactions due to the combined electron-withdrawing effects of the pyridine nitrogen and the ortho-nitro group.
Nucleophilic Aromatic Substitution of the Fluoro Group
The C4-F bond is the most reactive site for nucleophilic aromatic substitution (SₙAr) in this molecule. The stability of the intermediate Meisenheimer complex, formed upon nucleophilic attack at C4, is significantly enhanced by resonance delocalization of the negative charge onto the electronegative pyridine nitrogen and the ortho-nitro group wikipedia.orgstackexchange.com. Fluorine's high electronegativity makes it an excellent leaving group in SₙAr reactions, often leading to faster reaction rates compared to other halogens nih.gov.
A wide variety of nucleophiles, including amines, alcohols, thiols, and stabilized carbanions, can readily displace the fluoro group. These reactions are typically performed in polar aprotic solvents like DMSO, DMF, or NMP, often in the presence of a base to deprotonate the nucleophile or neutralize the HF byproduct. This reaction provides a powerful method for introducing diverse side chains at the 4-position of the pyrrolopyridine core.
| Nucleophile | Typical Conditions | Product Class | Reference Example |
|---|---|---|---|
| Primary/Secondary Amines (R¹R²NH) | DMSO or NMP, K₂CO₃ or DIPEA, 80-120 °C | 4-Amino-3-nitro-1H-pyrrolo[2,3-c]pyridines | Amination of activated fluoroarenes researchgate.net. |
| Alkoxides (NaOR) | THF or DMF, Room Temperature to 60 °C | 4-Alkoxy-3-nitro-1H-pyrrolo[2,3-c]pyridines | Reaction of 2-fluoropyridine with NaOEt nih.gov. |
| Thiolates (NaSR) | DMF, Room Temperature | 4-(Alkyl/Aryl)thio-3-nitro-1H-pyrrolo[2,3-c]pyridines | General SₙAr with sulfur nucleophiles. |
Palladium-Catalyzed Cross-Coupling Reactions Involving the C-F Bond
While C-F bonds are generally robust, their activation and participation in cross-coupling reactions can be achieved under specific catalytic conditions, particularly when the bond is activated by adjacent electron-withdrawing groups. The ortho-nitro group in this compound provides the necessary electronic activation for palladium-catalyzed C-F bond cleavage mdpi.com.
This activation enables a range of powerful C-C and C-N bond-forming reactions, such as the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions. The Suzuki-Miyaura coupling, for example, would allow for the synthesis of 4-aryl- or 4-heteroaryl-3-nitro-1H-pyrrolo[2,3-c]pyridines by reacting the parent compound with boronic acids or esters. Such reactions typically require a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is crucial for facilitating the challenging oxidative addition step involving the C-F bond nih.gov.
Functionalization at the Pyrrole (B145914) Nitrogen (N1)
The pyrrole nitrogen (N1) of the 1H-pyrrolo[2,3-c]pyridine system possesses a reactive N-H bond that can be readily functionalized. This site allows for the introduction of various substituents through alkylation, arylation, acylation, or the installation of protecting groups, which can be crucial for modulating biological activity or for preventing side reactions in subsequent synthetic steps.
Deprotonation of the pyrrole N-H with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), generates a nucleophilic anion that can react with a range of electrophiles.
N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) or other alkylating agents introduces alkyl groups.
N-Arylation: Copper- or palladium-catalyzed cross-coupling reactions with aryl halides or arylboronic acids can be used to form N-aryl derivatives researchgate.net.
N-Acylation: Treatment with acyl chlorides or anhydrides yields N-acyl compounds.
N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) provides N-sulfonylated products.
Protection: The nitrogen can be protected with groups like tosyl (Ts), benzyloxymethyl (BOM), or trimethylsilylethoxymethyl (SEM) to increase solubility or prevent unwanted reactivity during other transformations nih.gov.
These functionalization reactions at the N1 position are fundamental for elaborating the core structure and are widely employed in the synthesis of complex pyrrolopyridine-based molecules.
N-Alkylation and N-Acylation Reactions
The nitrogen atom at the 1-position (N1) of the pyrrole ring possesses a lone pair of electrons and an associated proton (N-H). This site is the primary center for alkylation and acylation reactions. The acidity of the N-H proton is enhanced by the electron-withdrawing nitro and fluoro groups on the adjacent pyridine ring, facilitating its removal by a base.
N-Alkylation: This reaction typically involves the deprotonation of the N-H group with a suitable base to form a nucleophilic anion, which then reacts with an alkylating agent (e.g., an alkyl halide). Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K2CO3), or potassium tert-butoxide. The choice of base and solvent is crucial for achieving high yields and avoiding side reactions.
N-Acylation: Similar to alkylation, N-acylation involves the reaction of the pyrrole nitrogen with an acylating agent, such as an acid chloride or anhydride. These reactions are often carried out in the presence of a non-nucleophilic base, like triethylamine or pyridine, to neutralize the acid byproduct.
Table 1: General Conditions for N-Alkylation and N-Acylation of Pyrrole Systems
| Transformation | Reagents | Base | Solvent | Typical Conditions |
| N-Alkylation | Alkyl halide (e.g., CH3I, BnBr) | NaH, K2CO3 | DMF, THF, Acetonitrile | 0 °C to room temperature |
| N-Acylation | Acyl chloride, Anhydride | Triethylamine, Pyridine | Dichloromethane, THF | 0 °C to room temperature |
Protection and Deprotection Strategies for N1
In multi-step syntheses, it is often necessary to protect the N-H group of the pyrrole ring to prevent unwanted side reactions during subsequent transformations, particularly during metalation or electrophilic substitution attempts on the carbon framework.
The choice of a protecting group is critical and depends on its stability to the reaction conditions of the subsequent steps and the ease of its removal. For pyrrole and its derivatives, several protecting groups are commonly employed.
Sulfonyl Groups: Groups like tosyl (Ts) and benzenesulfonyl are frequently used. They are installed using the corresponding sulfonyl chloride in the presence of a base. These groups are robust but can be removed under reductive conditions or with strong bases.
Carbamates: The tert-butyloxycarbonyl (Boc) group is another common choice, introduced using di-tert-butyl dicarbonate (Boc2O). It is stable to many reaction conditions but can be easily removed with acid (e.g., trifluoroacetic acid).
Silyl Groups: While less common for long-term protection, silyl groups can be used for transient protection.
The increased acidity of the N-H in this compound would facilitate the installation of these protecting groups under mild conditions.
Table 2: Common Protecting Groups for the Pyrrole N1-Position
| Protecting Group | Abbreviation | Installation Reagents | Deprotection Conditions |
| p-Toluenesulfonyl | Ts | TsCl, Base (e.g., NaH) | Reductive cleavage (e.g., Mg/MeOH), Strong base |
| tert-Butoxycarbonyl | Boc | (Boc)2O, DMAP | Acid (e.g., TFA, HCl) |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEMCl, Base (e.g., NaH) | Fluoride source (e.g., TBAF), Acid |
Regioselective Functionalization of Other Positions on the Bicyclic Ring System
Directed Metalation and Lithiation Strategies
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. researchgate.net This strategy relies on a directing metalating group (DMG) that coordinates to an organolithium reagent, directing deprotonation to an adjacent position. semanticscholar.orgbaranlab.org
For the this compound system, several factors complicate directed lithiation:
The Acidic N-H Proton: The pyrrole N-H is the most acidic proton in the molecule and will be preferentially removed by strong bases like n-butyllithium. Therefore, N1 must be protected prior to any attempted C-H lithiation.
Activating and Directing Groups: The fluorine atom at C4 is a potential, albeit moderate, directing group. semanticscholar.org However, its directing ability may be insufficient to overcome other effects.
Electron-Deficient Pyridine Ring: The pyridine ring is highly electron-deficient, which can lead to nucleophilic addition of the organolithium reagent to the C=N bond rather than deprotonation. clockss.org Using hindered, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can mitigate this issue. clockss.orgharvard.edu
Assuming the N1 position is protected (e.g., with a sulfonyl or SEM group), lithiation would likely be directed by the existing substituents. The most probable site for deprotonation by a strong, hindered base would be C5, which is ortho to the C4-fluoro group and is the most activated position on the pyridine ring not flanked by the nitro group. Subsequent reaction with an electrophile (e.g., I2, DMF, aldehydes) would introduce a new substituent at this position.
Electrophilic Aromatic Substitution Patterns on the Pyrrolo[2,3-c]pyridine Core
Electrophilic aromatic substitution (EAS) is a hallmark reaction of the pyrrole ring. However, the reactivity of the this compound core towards electrophiles is severely diminished by the presence of the deactivating nitro group.
Pyridine Ring (C5, C6): The pyridine ring is strongly deactivated towards electrophilic attack by both the ring nitrogen and the C3-nitro group. The fluorine at C4 also exerts a deactivating inductive effect. Therefore, electrophilic substitution on the pyridine portion of the molecule is highly unlikely.
Any potential EAS reaction would almost certainly require forcing conditions, and the yields would be expected to be low. The superelectrophilic nature of similar nitro-substituted heterocyclic systems suggests they are more prone to nucleophilic attack than electrophilic substitution. nih.gov
Spectroscopic and Structural Characterization in Academic Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation
No published studies containing ¹H NMR or ¹³C NMR data for 4-fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine were found. Therefore, a data table of chemical shifts, coupling constants, and detailed interpretation of the spectral data cannot be provided.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Information regarding the exact mass and fragmentation pattern of this compound from high-resolution mass spectrometry is not available in the public domain. This prevents the creation of a data table for its molecular formula confirmation and the analysis of its fragmentation pathways.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
There are no publicly accessible IR spectra for this compound. As a result, a data table of characteristic absorption bands for its functional groups (such as N-H, C=C, C-F, and N-O stretches) cannot be compiled.
X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies
No crystallographic data for this compound has been deposited in crystallographic databases or published in academic literature. Therefore, details on its crystal system, space group, unit cell dimensions, and molecular conformation in the solid state are unknown.
Theoretical and Computational Investigations of 4 Fluoro 3 Nitro 1h Pyrrolo 2,3 C Pyridine
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine, these methods would provide invaluable insights into its stability, reactivity, and electronic characteristics.
Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. A typical study on this compound would involve geometry optimization to find the lowest energy arrangement of its atoms in three-dimensional space. This would yield crucial data on bond lengths, bond angles, and dihedral angles.
Furthermore, DFT calculations would provide the total electronic energy, enthalpy, and Gibbs free energy of the molecule, which are essential for assessing its thermodynamic stability. At present, no published data for these parameters for this compound are available.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A large gap generally implies high stability and low reactivity. A detailed FMO analysis of this compound would involve calculating the energies of these orbitals and mapping their spatial distribution. This information is currently not available in the scientific literature.
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry plays a vital role in elucidating the pathways of chemical reactions. For this compound, researchers could investigate various reactions, such as nucleophilic aromatic substitution, by mapping the potential energy surface.
This would involve identifying the structures of transition states—the high-energy species that connect reactants and products. By calculating the activation energies associated with these transition states, one can predict the feasibility and rate of a given reaction. Such detailed mechanistic studies for this compound have not yet been reported.
Prediction of Regioselectivity and Stereoselectivity in Chemical Reactions
The presence of multiple reactive sites on the this compound ring system makes the prediction of regioselectivity a key area of interest. Computational methods can be used to predict which position on the molecule is most likely to be attacked by a reagent. This is often achieved by analyzing local reactivity descriptors, such as Fukui functions or the charges on individual atoms.
Similarly, if the reactions can lead to chiral products, computational models can be employed to predict stereoselectivity—the preference for the formation of one stereoisomer over another. To date, no such predictive studies for this compound have been published.
Molecular Modeling and Docking Studies for Scaffold-Ligand Interaction Hypotheses
The 1H-pyrrolo[2,3-c]pyridine scaffold, also known as 7-azaindole, is a common fragment in molecules of medicinal interest. Molecular modeling and docking are computational techniques used to predict how a molecule (a ligand) might bind to a biological target, such as a protein or enzyme.
A docking study of this compound would involve placing the molecule into the active site of a target protein and calculating a "docking score" that estimates the binding affinity. This allows for the generation of hypotheses about its potential biological activity without discussing specific outcomes. Such in-silico investigations are crucial in the early stages of drug discovery. However, there are currently no published molecular modeling or docking studies specifically involving this compound.
Role of 4 Fluoro 3 Nitro 1h Pyrrolo 2,3 C Pyridine As a Chemical Scaffold in Academic Research
Contributions to Chemical Diversity and Compound Library Development
The development of compound libraries is a cornerstone of modern drug discovery, allowing for the high-throughput screening of thousands of molecules against biological targets. Heterocyclic scaffolds are particularly prized for library synthesis due to their structural complexity and ability to present functional groups in well-defined three-dimensional space. The pyrrolo[2,3-c]pyridine scaffold, and its analogs like pyrrolo[2,3-d]pyrimidines, are frequently employed as core structures in the generation of these libraries. nih.govnih.gov
The utility of 4-fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine in this context stems from its potential for controlled, site-selective diversification. Researchers can exploit its inherent reactivity to generate a wide array of derivatives. For instance:
The highly reactive 4-fluoro substituent can be displaced by a variety of nucleophiles (e.g., amines, alcohols, thiols), allowing for the introduction of diverse side chains.
The 3-nitro group can be chemically transformed, most commonly via reduction to an amine, which then serves as a handle for further functionalization through amide couplings or other reactions.
This multi-point reactivity allows for the systematic modification of the core scaffold, leading to the creation of focused compound libraries. Fine-tuning the substitution patterns on such scaffolds has been shown to control both the potency and specificity of the resulting molecules against various biological targets, such as receptor tyrosine kinases (RTKs). nih.gov By starting with a common precursor like this compound, chemists can rapidly produce a multitude of structurally related analogs, which is essential for exploring structure-activity relationships (SAR) and identifying promising lead compounds for drug development. researchgate.netrsc.orgnih.gov
Exploration of Structure-Reactivity Relationships (SRR) within the Pyrrolo[2,3-c]pyridine Framework
The chemical behavior of the this compound scaffold is dictated by the interplay of its constituent rings and functional groups. The pyridine (B92270) ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of the strongly electron-withdrawing nitro group at the C3 position. This electronic profile is central to its reactivity.
Key reactivity features include:
Activation towards Nucleophilic Aromatic Substitution (SNAr): The pyridine nitrogen at position 5, together with the adjacent nitro group, strongly activates the C4 position for nucleophilic attack. stackexchange.comvaia.com The fluorine atom at this position is an excellent leaving group for SNAr reactions, often reacting much faster than the analogous chloro- or bromo-derivatives. nih.gov This makes the displacement of the 4-fluoro group the most prominent and synthetically useful reaction for this scaffold.
Reactivity of the Nitro Group: The nitro group itself is a versatile functional group. It can be readily reduced to an amino group (NH₂), which dramatically alters the electronic properties of the scaffold and provides a new site for diversification. In some cases, particularly in highly activated systems, the nitro group can also function as a leaving group in nucleophilic aromatic substitution reactions. nih.govresearchgate.netnih.gov
Pyrrole (B145914) Ring Reactivity: While the pyridine ring is electrophilic, the fused pyrrole ring is comparatively electron-rich and is the typical site for electrophilic substitution in the parent 1H-pyrrolo[2,3-c]pyridine system. However, the strong deactivating effect of the 3-nitro group diminishes this reactivity significantly in the title compound.
The following table summarizes the predicted reactivity at key positions of the scaffold.
| Position | Functional Group | Predicted Reactivity | Governing Factors |
|---|---|---|---|
| C4 | -F (Fluoro) | Highly susceptible to Nucleophilic Aromatic Substitution (SNAr). | Activation by ring nitrogen and adjacent C3-nitro group; Fluorine is an excellent leaving group. stackexchange.comnih.gov |
| C3 | -NO₂ (Nitro) | Readily reduced to an amino group (-NH₂). Can potentially act as a leaving group in SNAr. | Strong electron-withdrawing nature; provides a key site for chemical transformation. nih.govresearchgate.net |
| N1 | -NH (Pyrrole) | Can be deprotonated and alkylated or arylated. | Acidic proton on the pyrrole ring. |
| C2, C7 | -CH (Aromatic) | Low reactivity towards electrophiles or nucleophiles. | Deactivated by electron-withdrawing groups and the pyridine nitrogen. |
Utility in Scaffold Hopping and Fragment-Based Design for Novel Chemical Entities
Scaffold hopping is a powerful strategy in drug design where the core structure of a known active molecule is replaced with a different, often isosteric or bioisosteric, scaffold to discover novel compounds with improved properties. namiki-s.co.jp Fragment-based design, similarly, uses small molecular fragments that bind weakly to a target as starting points for building more potent drugs.
The rigid, bicyclic nature of the 1H-pyrrolo[2,3-c]pyridine framework makes it an excellent candidate for both approaches. Its defined geometry can mimic the core structures of other known inhibitors or fit into specific pockets of a biological target. Research on related scaffolds, such as pyrrolo[2,3-d]pyrimidines, has successfully employed scaffold hopping to develop new kinase inhibitors. mdpi.comresearchgate.net In these studies, fragments of a known drug were merged with the new heterocyclic scaffold to create novel hybrid molecules with potent activity. mdpi.com
This compound serves as a valuable decorated fragment in this context. Its pre-installed functional groups (fluoro and nitro) are not just points for diversification but also modulators of the scaffold's electronic and binding properties. This allows chemists to explore how changes in the core structure affect biological activity, potentially leading to the discovery of new chemical entities with entirely different intellectual property profiles and improved pharmacological characteristics.
Application as a Precursor for the Synthesis of Complex Organic Molecules
The primary value of this compound in academic research is its role as a versatile intermediate for constructing more complex and functionally rich molecules. Its predictable reactivity allows for its incorporation into multi-step synthetic pathways.
Two principal transformations make it a powerful synthetic precursor:
Nucleophilic Substitution of the 4-Fluoro Group: A wide range of nucleophiles can be used to displace the fluorine atom, creating new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. This is a robust method for attaching various side chains that can interact with biological targets.
Reduction of the 3-Nitro Group: The conversion of the nitro group to an amine opens up a new dimension of synthetic possibilities. The resulting 4-substituted-1H-pyrrolo[2,3-c]pyridin-3-amine is a trifunctional building block, ready for further elaboration via amide bond formation, sulfonylation, or participation in cyclization reactions to form more complex polycyclic systems.
The following table illustrates some potential synthetic transformations starting from this compound.
| Reactant(s) | Key Transformation | Product Class | Synthetic Value |
|---|---|---|---|
| R-NH₂ (Amine) | SNAr at C4 | 4-Amino-3-nitro-pyrrolo[2,3-c]pyridines | Introduces diverse N-linked side chains. |
| R-OH (Alcohol), NaH | SNAr at C4 | 4-Alkoxy-3-nitro-pyrrolo[2,3-c]pyridines | Forms ether linkages, important in many bioactive molecules. |
| H₂/Pd/C or Fe/AcOH | Reduction of -NO₂ | 4-Fluoro-1H-pyrrolo[2,3-c]pyridin-3-amine | Creates a key amino intermediate for further functionalization. |
| 1. R-NH₂ 2. H₂/Pd/C | SNAr followed by Nitro Reduction | 1H-Pyrrolo[2,3-c]pyridine-3,4-diamines | Versatile precursors for fused heterocyclic systems (e.g., imidazopyridines). |
| Arylboronic acid, Pd catalyst | Suzuki Coupling (hypothetical, after converting -F to -Br/I) | 4-Aryl-3-nitro-pyrrolo[2,3-c]pyridines | Forms C-C bonds to introduce aryl groups, a common strategy in kinase inhibitor synthesis. nih.gov |
Through these and other transformations, this compound provides a reliable and efficient entry point to a wide range of complex heterocyclic structures tailored for specific applications in science and technology.
Q & A
Q. How is 4-fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine synthesized, and what purification methods ensure high purity?
The synthesis typically involves sequential functionalization of the pyrrolopyridine core. Fluorination is achieved using Selectfluor® under mild acidic conditions (e.g., acetonitrile/ethanol at 70°C), followed by nitration with concentrated nitric acid at 0°C to prevent over-oxidation . Purification often employs silica gel column chromatography with solvent systems like dichloromethane/ethyl acetate (1:1), yielding products with >98% purity. For example, fluorinated intermediates are isolated in ~29% yield after column chromatography, while nitration steps require careful temperature control to avoid byproducts .
Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral data confirm its structure?
- ¹H/¹³C NMR : Distinct signals include aromatic protons (e.g., δ 7.23–8.39 ppm for pyrrolopyridine protons) and fluorine coupling (e.g., ¹⁹F NMR at δ -172.74 ppm for fluorinated derivatives) .
- HRMS : Exact mass confirmation is critical. For example, a fluorinated intermediate showed [M+H]+ at m/z 171.0123 (calc. 171.0120) .
- Purity analysis : HPLC with UV detection (e.g., 98% purity at 254 nm) ensures minimal impurities .
Q. What are the optimal reaction conditions for introducing fluoro and nitro groups in this heterocyclic system?
- Fluorination : Use Selectfluor® in a polar aprotic solvent (e.g., acetonitrile) at 70°C for 12–18 hours. Excess reagent (1.5 eq.) improves yield .
- Nitration : Controlled addition of 70% nitric acid at 0°C in sulfuric acid minimizes side reactions. Reaction times under 30 minutes prevent decomposition .
Advanced Research Questions
Q. How can regioselectivity challenges during nitration be addressed to achieve the desired substitution pattern?
Regioselectivity is influenced by electronic and steric factors . For example, nitration at the 3-position is favored due to electron-withdrawing effects of the fluorine atom, directing nitro-group addition to the adjacent carbon. Pre-functionalization (e.g., bromination at the 5-position) can further guide substitution patterns . Computational modeling (DFT) is recommended to predict reactive sites before experimental validation.
Q. What strategies are employed to functionalize the pyrrolo[2,3-c]pyridine core for structure-activity relationship (SAR) studies?
- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) introduces aryl groups at the 5-position using Pd(PPh₃)₄ as a catalyst .
- Nucleophilic substitution : The nitro group can be reduced to an amine for further derivatization (e.g., amide formation with nicotinoyl chloride) .
- Halogenation : Bromination (NBS in acetone) enables subsequent coupling or substitution .
Q. How does the electronic environment of the fluorinated nitro-pyrrolopyridine influence its reactivity in cross-coupling reactions?
The electron-withdrawing nitro and fluoro groups deactivate the core, requiring optimized conditions for cross-coupling. For example:
- Higher catalyst loading (5–10 mol% Pd) compensates for reduced electron density.
- Microwave-assisted heating (e.g., 105°C in toluene/EtOH) accelerates coupling with electron-rich boronic acids .
Contradictory yields (e.g., 36% vs. 75% in similar reactions) highlight the need for solvent optimization (dioxane > toluene) and inert atmosphere control .
Data Contradiction Analysis
Example : Variations in fluorination yields (29% in vs. 75% in ) suggest solvent polarity and temperature significantly impact reactivity. Acetonitrile/ethanol mixtures () may slow diffusion compared to THF (), reducing efficiency. Researchers should screen solvents and use excess fluorinating agents to improve reproducibility .
Methodological Recommendations
- Scale-up challenges : Pilot reactions in <10 mmol scale to monitor exothermic nitration steps.
- Stability testing : Assess thermal stability (TGA/DSC) and hydrolytic degradation at pH 1–13 to guide storage conditions.
- Biological assays : Prioritize derivatives with logP <3 (calculated) for improved solubility in kinase inhibition studies (e.g., VEGFR/PDGFR targets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
